2,3-Diamino-5-methylpyridine
Overview
Description
2,3-Diamino-5-methylpyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two amino groups and a methyl group attached to the pyridine ring. While the provided papers do not directly discuss 2,3-diamino-5-methylpyridine, they do provide insights into the chemistry of related pyridine derivatives, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves such steps . Similarly, the synthesis of 5,5'-diamino-2,2'-bipyridine starts from a pyrrole-protected aminopyridine, indicating the complexity and versatility of pyridine chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Such structural information is essential for understanding how 2,3-diamino-5-methylpyridine might behave in different chemical environments.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, including the formation of Schiff bases, as seen in the reaction of 3,4-diaminopyridine with other compounds . The reactivity of the amino groups is also highlighted in the synthesis of methyl 5-iodopyridine-2-carboximidate, which can react with protein amino groups . These reactions are indicative of the potential reactivity of the amino groups in 2,3-diamino-5-methylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by substitutions on the ring. For example, alkylation and acylation of amino groups can lead to shifts in fluorescence properties, as seen in the study of 2,5-diamino-3,6-dicyanopyrazine dyes . The solvent-dependent methylation of 2,3-diaminopyridine suggests that the physical properties of such compounds can vary significantly with the environment .
Scientific Research Applications
Synthesis and Antitumor Activity
2,3-Diamino-5-methylpyridine derivatives have been investigated for their antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Synthesis of 6-Substituted-5-deazapteridines
A procedure for the synthesis of 2,4-diamino-6-substituted-5-deazapteridines (pyrido[2,3-d]pyrimidines) was described, involving the condensation of various intermediates to produce compounds like 2-amino-3-cyano-5-methylpyridine and 2,4-diamino-6-methyl-5-deazapteridine (Degraw & Tagawa, 1982).
Intermediate in Medicine and Pesticide Synthesis
2-Chloro-5-trichloromethylpyridine, closely related to 2,3-diamino-5-methylpyridine, serves as an important intermediate in synthesizing various medicines and pesticides. Techniques like extraction, distillation, and chromatography have been employed to purify photochlorinated products of 3-methylpyridine, with the purity of the final product surpassing 99% (Su Li, 2005).
Corrosion Inhibition in Steel
Chromenopyridine derivatives, related to 2,3-diamino-5-methylpyridine, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. The derivatives exhibited significant inhibition efficiency, with one showing as high as 92.4% effectiveness. These compounds act as cathodic inhibitors and adhere well to the Langmuir adsorption isotherm model (Ansari et al., 2017).
Fluorescent Properties for Dye Synthesis
2,5-Diamino-3,6-dicyanopyrazine, synthesized from a compound similar to 2,3-diamino-5-methylpyridine, has shown potential as a fluorescent chromophore for dye materials. Modifications of its amino and cyano groups led to the development of numerous new fluorescent dyes, demonstrating varied absorption and fluorescent properties (Shirai et al., 1998).
Electrophoretic Separation Optimization
Research on the electrophoretic mobilities of substituted methylpyridines, including derivatives of 2,3-diamino-5-methylpyridine, has contributed to the understanding of pH and separation relationships in free solution capillary electrophoresis. This study provided insights into improving separation techniques (Wren, 1991).
Safe and Efficient Synthesis of 3-Methylpyridine-N-oxide
3-Methylpyridine-N-oxide, an essential intermediate for 2-chloro-5-methylpyridine synthesis used in nicotine insecticides, can be produced more safely and efficiently using microreaction systems. This method has shown higher yields and better reaction control compared to traditional methods (Sang et al., 2020).
Safety And Hazards
2,3-Diamino-5-methylpyridine is harmful in contact with skin and if inhaled. It may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
properties
IUPAC Name |
5-methylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFREYTVOPXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443616 | |
Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-5-methylpyridine | |
CAS RN |
24638-29-7 | |
Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.